molecular formula C13H9N5S B2975933 2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 303150-50-7

2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No. B2975933
CAS RN: 303150-50-7
M. Wt: 267.31
InChI Key: VOESKOBYSHUQCO-UHFFFAOYSA-N
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Description

“2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile” is a chemical compound with the CAS Number: 303150-50-7 . It has a molecular weight of 267.31 . The IUPAC name for this compound is 2-(benzylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile . The InChI code for this compound is 1S/C13H9N5S/c14-6-11-7-15-12-16-13(17-18(12)8-11)19-9-10-4-2-1-3-5-10/h1-5,7-8H,9H2 .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been reported in various studies . The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle was first reported in 1909 by Bulow and Haas . Over the years, the TP scaffold has found numerous applications in medicinal chemistry .


Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has proved to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design . For example, as the ring system of TPs is isoelectronic with that of purines, this heterocycle has been proposed as a possible surrogate of the purine ring .


Physical And Chemical Properties Analysis

The compound has a storage temperature of 28 C .

Scientific Research Applications

Anti-Inflammatory Activity Enhancement

The incorporation of a 1,2,4-triazolo[1,5-a]pyrimidine moiety into ursolic acid derivatives has shown unexpected improvements in anti-inflammatory activity . Researchers have explored the potential of this compound as an anti-inflammatory agent, which could contribute to managing inflammatory diseases.

Cancer Treatment: CDK2 Inhibition

CDK2 (cyclin-dependent kinase 2) inhibition is an appealing target for cancer treatment. Small molecules featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been designed and evaluated. These compounds selectively target tumor cells, making them promising candidates for cancer therapy .

Selective Anti-Cancer Agents

In the quest for new classes of anti-cancer agents, researchers seek compounds with excellent selectivity between cancer and normal cells. The development of targeted therapies with minimal side effects remains highly desirable2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile could play a role in this endeavor .

Eco-Friendly Synthesis Method

Microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines has been established. This eco-friendly method provides an efficient route for obtaining these heterocyclic compounds. Such advances contribute to sustainable chemical processes .

Mechanism of Action

Studies have shown that depending on the substitution pattern, microtubule (MT)-targeting 1,2,4-triazolo[1,5-a]pyrimidines (TPDs) can produce different cellular responses in mammalian cells that may be due to these compounds interacting with distinct binding sites within the MT structure .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H312, H332 . The precautionary statements include: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

2-benzylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5S/c14-6-11-7-15-12-16-13(17-18(12)8-11)19-9-10-4-2-1-3-5-10/h1-5,7-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOESKOBYSHUQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN3C=C(C=NC3=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327597
Record name 2-benzylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665823
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

CAS RN

303150-50-7
Record name 2-benzylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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